molecular formula C8H5NO3 B8649687 3-Nitrobenzocyclobutenone

3-Nitrobenzocyclobutenone

Cat. No. B8649687
M. Wt: 163.13 g/mol
InChI Key: MZIKQVVSEIXLGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitrobenzocyclobutenone is a useful research compound. Its molecular formula is C8H5NO3 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Nitrobenzocyclobutenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitrobenzocyclobutenone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Nitrobenzocyclobutenone

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

2-nitrobicyclo[4.2.0]octa-1(6),2,4-trien-7-one

InChI

InChI=1S/C8H5NO3/c10-8-4-6-5(8)2-1-3-7(6)9(11)12/h1-3H,4H2

InChI Key

MZIKQVVSEIXLGU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C1=O)C=CC=C2[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Benzocyclobutenone (1.20 g) was added slowly to concentrated sulfuric acid (5 mL) at 0° C. with vigorous stirring. The mixture of concentrated sulfuric acid (1.0 mL) and nitric acid (70%, 1.05 g) was added at such a rate that the solution temperature remained at 10° C. After the completion of addition of nitrating solution, the reaction mixture was then poured into icey water (30 mL). The resulting mixture was filtered. The filtrate was neutralized with sodium carbonate powders and the water was then evaporated under vacuum. The residue was then extracted with methylene chloride (3×50 mL). After removal of methylene chloride, the pure product (3-nitrobenzocyclobutenone) was isolated from the residue by chromatography on silica gel: 55 mg; IR (KBr) 1349, 1525, 1772 cm-1 ; 1H NMR (200 MHz, CDCl3) 4.42 (s, 2H), 7.68 (m, 2H), 8.31 (m, 1H); MS (EI, m/e, relative intensity %) 164 (M+. +H, 2.5), 135 (M+. -CO, 10.3), 89 (135 -.NO2, 38).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 mL
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reactant
Reaction Step Two
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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